molecular formula C9H20O2 B14364642 5-Ethoxy-2,2-dimethylpentan-1-ol CAS No. 90724-92-8

5-Ethoxy-2,2-dimethylpentan-1-ol

Cat. No.: B14364642
CAS No.: 90724-92-8
M. Wt: 160.25 g/mol
InChI Key: NJTWRRZNSCTKDC-UHFFFAOYSA-N
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Description

5-Ethoxy-2,2-dimethylpentan-1-ol is an organic compound with the molecular formula C9H20O2 It is a branched-chain alcohol with an ethoxy group attached to the second carbon of a 2,2-dimethylpentan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,2-dimethylpentan-1-ol can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For instance, the reaction between 2,2-dimethylpentan-1-ol and ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

5-Ethoxy-2,2-dimethylpentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethoxy-2,2-dimethylpentan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2,2-dimethylpentan-1-ol is unique due to its combination of an ethoxy group and a branched-chain alcohol structure. This combination provides distinct reactivity and solubility characteristics, making it valuable in specific research and industrial applications.

Properties

CAS No.

90724-92-8

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

5-ethoxy-2,2-dimethylpentan-1-ol

InChI

InChI=1S/C9H20O2/c1-4-11-7-5-6-9(2,3)8-10/h10H,4-8H2,1-3H3

InChI Key

NJTWRRZNSCTKDC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C)(C)CO

Origin of Product

United States

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